molecular formula C24H32N4O3 B2760452 N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-07-0

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2760452
CAS No.: 898432-07-0
M. Wt: 424.545
InChI Key: XCSUSPVQMGGGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex compound featuring an ethanediamide backbone with dual aromatic substituents: a 3,4-dimethylphenyl group and a 4-methoxyphenyl moiety.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-9-21(31-4)10-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSUSPVQMGGGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
  • Piperazine moiety : Often associated with central nervous system activity.
  • Ethanediamide backbone : Implicating its role in various biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : In studies involving models of cerebral ischemia, the compound has shown significant neuroprotective activity. It prolonged survival times in mice subjected to acute cerebral ischemia and reduced mortality rates across various dosages, suggesting a potential role in treating ischemic conditions .
  • Antioxidant Activity : The presence of multiple aromatic groups may enhance its ability to scavenge free radicals, thereby contributing to its neuroprotective effects. Antioxidant activity is crucial in mitigating oxidative stress-related damage in neuronal tissues.
  • Inhibition of Neurotransmitter Reuptake : Compounds with similar structures have been noted for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could explain potential antidepressant or anxiolytic properties.

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the anti-ischemic activity of the compound.
    • Methodology : Bilateral common carotid artery occlusion was performed on Kunming mice, followed by administration of the compound.
    • Results : The treatment significantly increased survival time and reduced mortality rates compared to control groups (p < 0.05) across all tested doses .
  • Antioxidant Activity Assessment :
    • Objective : To determine the compound's ability to mitigate oxidative stress.
    • Results : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stressors.

Data Tables

Biological ActivityMeasurement MethodResults
NeuroprotectiveSurvival time post-ischemiaIncreased survival time (p < 0.05)
AntioxidantROS levels in cell cultureSignificant reduction in ROS levels

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of aromatic, amide, and piperazine functionalities. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Feature Target Compound 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Aromatic Substituents 3,4-dimethylphenyl, 4-methoxyphenyl 3,4-dimethylphenyl, 4-hydroxy-3-methoxyphenyl Pyrimidine
Backbone Ethanediamide Acetamide Pyrimidine-piperazine
Piperazine Derivative 4-Methylpiperazin-1-yl None 4-Methylpiperazin-1-yl
Molecular Weight (Da) ~495 (estimated) 327.4 179.2
logP (Predicted) ~3.8 (high due to lipophilic groups) 2.9 0.5
Solubility Low (methoxy and methyl groups reduce polarity) Moderate (hydroxy group enhances aqueous solubility) High (polar pyrimidine core)

Key Findings :

In contrast, 9b’s 4-hydroxy-3-methoxyphenyl group introduces a polar hydroxyl moiety, balancing logP and solubility . The target’s 4-methoxyphenyl group may confer metabolic stability compared to 9b’s hydroxy group, which could undergo glucuronidation .

Piperazine Contribution: The 4-methylpiperazine in the target compound mirrors the pyrimidine-piperazine derivative in . Piperazine derivatives are known to enhance CNS penetration and modulate receptor binding (e.g., orexin-1 or histamine receptors).

Q & A

Basic: What are the key considerations for synthesizing N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide?

The synthesis involves multi-step organic reactions, including piperazine ring formation, substitution, and amidation. Key considerations include:

  • Temperature control : Maintain inert atmospheres (e.g., nitrogen) during amidation to prevent oxidation or side reactions .
  • Purification : Use column chromatography or recrystallization to isolate intermediates and final products .
  • Reagent selection : Activate carboxylic acids for amide coupling using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve yields .
  • Analytical validation : Confirm purity (>95%) via HPLC and intermediate structures via 1^1H NMR at each step .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to verify substituent integration and coupling patterns (e.g., methoxy groups at δ 3.7–3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (424.545 g/mol) via high-resolution MS (HRMS) .
  • X-ray crystallography (if available): Resolve bond lengths and angles, particularly for the piperazine and ethanediamide moieties .

Advanced: How can researchers optimize the synthetic route to address low yields in the final amidation step?

Low yields in amidation often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Coupling reagent screening : Compare HATU, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DCC (Dicyclohexylcarbodiimide) to identify the most efficient reagent for activating the carboxyl group .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .
  • Temperature modulation : Conduct reactions at 0–5°C to minimize side reactions while maintaining reactivity .
  • Protection/deprotection : Temporarily protect reactive groups (e.g., piperazine nitrogen) using Boc (tert-butoxycarbonyl) groups to prevent undesired interactions .

Advanced: What methodologies are recommended to resolve contradictions in reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., IC50_{50} values) may stem from assay conditions or impurity profiles. Address these by:

  • Standardized assays : Replicate studies using uniform protocols (e.g., cell lines, incubation times) .
  • Impurity profiling : Characterize byproducts via LC-MS and assess their biological activity to rule out confounding effects .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets like orexin receptors or kinases, correlating with experimental data .
  • Dose-response validation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to confirm potency thresholds .

Basic: What are the primary biological targets hypothesized for this compound?

The compound’s structural features suggest interactions with:

  • Neurological targets : Orexin-1 receptors (due to piperazine and methoxyphenyl motifs), potentially modulating sleep-wake cycles .
  • Kinases : The ethanediamide backbone may mimic ATP-binding sites, inhibiting enzymes like EGFR (epidermal growth factor receptor) .
  • Antimicrobial targets : Thiophene or sulfonyl groups in analogs show activity against bacterial efflux pumps .

Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

  • In vitro binding assays : Use radiolabeled ligands (e.g., 3^3H-orexin-A) to quantify receptor affinity in brain tissue homogenates .
  • Calcium flux assays : Measure intracellular Ca2+^{2+} changes in transfected HEK293 cells expressing orexin receptors .
  • Knockout models : Compare activity in wild-type vs. orexin receptor-knockout mice to confirm target specificity .
  • Metabolic stability : Assess blood-brain barrier permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .

Basic: What are the critical stability parameters for storing this compound?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .
  • Light sensitivity : Protect from UV exposure to avoid degradation of aromatic moieties .
  • Solubility : Dissolve in DMSO for biological assays, ensuring stock concentrations ≤10 mM to avoid precipitation .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Piperazine substitution : Replace 4-methylpiperazine with 4-fluorophenylpiperazine to improve metabolic stability .
  • Ethanediamide backbone : Introduce methyl groups to the ethylene spacer to reduce conformational flexibility and enhance target binding .
  • Prodrug strategies : Convert methoxy groups to phosphate esters for increased aqueous solubility and in vivo activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.